molecular formula C9H20BrN3O3 B6314857 (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide CAS No. 410538-35-1

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide

Cat. No.: B6314857
CAS No.: 410538-35-1
M. Wt: 298.18 g/mol
InChI Key: CPWAQWTXYMLNEB-LEUCUCNGSA-N
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Description

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid; hydrobromide is a chemical compound that belongs to the class of amino acids and derivatives. This compound is characterized by its specific stereochemistry, which is indicated by the (2S) configuration. It is often used in various scientific research applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

H-Lys-Ala-OH plays a role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have immunostimulatory activity, indicating that it may interact with immune system proteins

Cellular Effects

The effects of H-Lys-Ala-OH on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of H-Lys-Ala-OH involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-Lys-Ala-OH can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of H-Lys-Ala-OH can vary with different dosages in animal models. Studies have shown that it has immunostimulatory activity and is essentially non-toxic in the range of doses tested

Metabolic Pathways

H-Lys-Ala-OH is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that H-Lys-Ala-OH is involved in are still being explored.

Transport and Distribution

H-Lys-Ala-OH is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid; hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diaminohexanoic acid and 2-amino propanoic acid.

    Coupling Reaction: The amino acids are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as N-hydroxysuccinimide (NHS).

    Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

    Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt of the compound.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid; hydrobromide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid; hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and interactions with enzymes.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(2,6-diaminohexanoyl)propanoic acid
  • (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoic acid

Uniqueness

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid; hydrobromide is unique due to its specific stereochemistry and the presence of both amino and carboxyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3.BrH/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWAQWTXYMLNEB-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCCCN)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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